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Compound of Interest

3-(4-Nitrophenyl)azetidine
Compound Name:

hydrochloride
CAS No.: 7606-34-0
Cat. No.: B2914117

Get Quote

Chemical Profile & Structural Logic[1][2]

o Compound Name: 3-(4-Nitrophenyl)azetidine hydrochloride[1]
e CAS Number: 7606-34-0 (HCI salt); 183204-76-6 (Free base)

e Molecular Formula:

» Molecular Weight: 214.65 g/mol

» Core Pharmacophore: The azetidine ring functions as a rigid spacer, while the 4-nitrophenyl
group serves as a strong electron-withdrawing moiety, significantly influencing the chemical
shifts of the aromatic and azetidine protons.

Solvent Selection for NMR[4][5]

¢ Recommended Solvent:DMSO-d6 (
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2.50 ppm,
39.5 ppm).

o Reasoning: The hydrochloride salt is highly polar and often insoluble in

can be used, but it will exchange the ammonium protons (

), causing the loss of critical integration data for salt stoichiometry verification. DMSO-d6
preserves the ammonium signals.

1H NMR Spectral Analysis (DMSO-d6)

The proton NMR spectrum is characterized by three distinct regions: the deshielded ammonium
protons, the para-substituted aromatic system, and the azetidine ring protons.

Predicted Chemical Shifts & Assignments[2]
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Detailed Structural Elucidation

e The Aromatic System (AA'BB'): The 4-nitrophenyl group creates a symmetric splitting
pattern. You will observe two "roofed" doublets. The doublet at lower field (~8.25 ppm)
corresponds to the protons closest to the nitro group (

).
e The Azetidine Ring Dynamics: In the HCI salt, the nitrogen inversion is blocked. The protons

on C2 and C4 (

) are chemically equivalent due to the plane of symmetry passing through C3 and N, but they
are magnetically non-equivalent. In lower-resolution instruments (300 MHz), this may appear
as a broad multiplet or triplet. At higher fields (500+ MHz), complex second-order coupling is
visible.

» Salt Verification: The presence of the broad singlet at >9.0 ppm is the primary indicator of the
hydrochloride salt. If this peak is absent in DMSO-d6, the sample has likely free-based.

13C NMR Spectral Analysis (DMSO-d6)

The carbon spectrum confirms the skeleton without the complexity of couplings.
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Experimental Workflow & Logic

The following diagram illustrates the logical flow for sample preparation and structural

verification, ensuring data integrity.
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Caption: Logical workflow for NMR verification of azetidine salts, prioritizing salt integrity
checks via ammonium proton detection.

Structural Elucidation Logic (COSY/HMBC)

To definitively assign the structure, specifically distinguishing the azetidine ring from potential
ring-opened impurities (a common issue in azetidine synthesis), use the following correlation
logic:

Impurity Check
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Caption: 2D NMR correlation strategy. HMBC from H-3 to the aromatic ipso-carbon is the
definitive link between the two ring systems.

Synthesis & Impurity Profiling

When analyzing 3-(4-Nitrophenyl)azetidine HCI, be vigilant for these common impurities arising
from its synthesis (typically via deprotection of N-Boc or N-benzhydryl precursors):

¢ Residual Boc-Anhydride/Boc-Group: Look for a sharp singlet at

1.40 ppm (9H).[1] This indicates incomplete deprotection.

» Ring Opening (3-chloropropyl amine derivatives): Azetidines are strained.[2] Acidic
conditions can cause ring opening.[3]

o Diagnostic Signal: Appearance of multiplets in the

1.8 — 2.2 ppm range (characteristic of the central methylene in a propyl chain), which are
absent in the intact azetidine ring.

e Solvents:
o Ethyl Acetate: Singlet at 2.0 ppm, Quartet at 4.0 ppm, Triplet at 1.2 ppm.

o Diethyl Ether: Quartet at 3.4 ppm, Triplet at 1.1 ppm.

Synthesis Context

The compound is typically accessed via the reduction of 1-benzhydryl-3-(4-
nitrophenyl)azetidine or deprotection of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate. The
tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate analogue shows aromatic signals at 7.12
and 6.69 ppm; the shift to 8.30/7.70 ppm in your target is due to the nitro group's electron-
withdrawing power.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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